1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Description
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It features a pyrrolidin-2-one ring substituted with a 4-chlorophenylmethyl group and a hydroxymethyl group
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRFDEUQZCGNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as γ-aminobutyric acid derivatives.
Introduction of the 4-chlorophenylmethyl Group: This step involves the alkylation of the pyrrolidinone ring with 4-chlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-[(4-chlorophenyl)methyl]-4-(carboxymethyl)pyrrolidin-2-one.
Reduction: Formation of 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]-4-(methyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group in the pyrrolidinone ring.
Uniqueness
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both the 4-chlorophenylmethyl and hydroxymethyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity compared to similar compounds.
Biological Activity
1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a 4-chlorophenylmethyl group and a hydroxymethyl group, which may influence its interaction with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClNO2
- CAS Number : 96449-73-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group allows for potential hydrogen bonding, while the chlorophenyl moiety may enhance lipophilicity, facilitating cellular uptake.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are critical for various physiological processes.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |
| Escherichia coli | 0.0039 - 0.025 mg/mL | |
| Candida albicans | Varies (specific data not provided) |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of various pyrrolidine derivatives, revealing that those with halogen substitutions exhibited potent activity against common pathogens such as S. aureus and E. coli .
- Antifungal Activity : Another investigation highlighted the effectiveness of similar compounds against fungal strains, indicating potential therapeutic applications in treating infections caused by resistant microbial strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-[(4-chlorophenyl)methyl]-4-(methyl)pyrrolidin-2-one | Methyl instead of hydroxymethyl | Moderate antibacterial activity |
| 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-ol | Hydroxyl instead of carbonyl | Enhanced antimicrobial properties |
The inclusion of both the chlorophenylmethyl and hydroxymethyl groups in this compound suggests a synergistic effect on its biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
